molecular formula C9H22Cl2N2 B3166937 N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride CAS No. 91551-52-9

N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride

Cat. No.: B3166937
CAS No.: 91551-52-9
M. Wt: 229.19
InChI Key: VFAXZQIYWQHBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride ( 91551-52-9) is a chemical compound supplied for research and development purposes. This product is provided as a high-purity solid and should be stored sealed in a dry, room-temperature environment . The molecular formula for this compound is C 9 H 22 Cl 2 N 2 and it has a molecular weight of 229.19 g/mol . While the specific research applications for this compound are not well-documented in publicly available scientific literature, compounds with piperidine and dimethylaminoethane structures are often of interest in various chemical and pharmacological research areas, serving as potential building blocks or reference materials in the synthesis and study of more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (MSDS) before use.

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11(2)8-6-9-5-3-4-7-10-9;;/h9-10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXZQIYWQHBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride typically involves the reaction of piperidine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₉H₂₂Cl₂N₂
  • Molecular Weight : 229.19 g/mol
  • CAS Registry Number : 91551-52-9
  • Purity : >95% (commercial grade)
  • Structure : Comprises a piperidine ring (6-membered, saturated nitrogen heterocycle) linked to an N,N-dimethyl ethylamine moiety, stabilized as a dihydrochloride salt .

Key Characteristics :

  • Physicochemical Properties : High solubility in polar solvents due to the dihydrochloride salt form. The piperidine ring contributes to moderate lipophilicity, influencing membrane permeability .
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing antihistamines and central nervous system (CNS) agents .

Comparison with Structurally Similar Compounds

2-Phenyl-2-(2-pyrrolidinyl)ethanamine Dihydrochloride

  • Molecular Formula: Not explicitly stated (analogous backbone with pyrrolidine).
  • CAS : 31788-96-2 .
  • Key Differences :
    • Heterocycle : Pyrrolidine (5-membered ring) vs. piperidine (6-membered).
    • Substituent : Aromatic phenyl group at the 2-position.
    • Impact : Reduced ring size may alter steric effects and binding affinity to biological targets. The phenyl group enhances aromatic interactions but increases molecular rigidity .

N,N-Dimethyl-2-(pyrrolidin-3-yloxy)ethanamine Dihydrochloride

  • Molecular Formula : C₉H₂₁Cl₂N₂O (inferred from structure).
  • CAS: Not provided .
  • Key Differences: Oxygen Linkage: Ether bond (-O-) between the ethylamine chain and pyrrolidine.

N,N-Diethyl-2-(piperazin-1-yl)ethanamine Dihydrochloride

  • Molecular Formula : C₁₀H₂₄Cl₂N₃
  • CAS : 1185301-21-6 .
  • Key Differences: Heterocycle: Piperazine (6-membered, two nitrogen atoms) vs. piperidine. Substituent: Diethylamine vs. dimethylamine. The diethyl group enhances lipophilicity, possibly extending half-life .

Diphenhydramine Hydrochloride

  • Molecular Formula: C₁₇H₂₁NO·HCl
  • CAS : 147-24-0 .
  • Key Differences: Core Structure: Ethanolamine backbone with a diphenylmethoxy group. Impact: The bulky diphenylmethoxy moiety enhances histamine H₁ receptor antagonism, making it a clinically approved antihistamine. Lacks the piperidine/pyrrolidine ring system .

Structural and Functional Analysis Table

Compound Name Heterocycle Substituents Molecular Weight Key Applications
N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride Piperidine N,N-dimethyl ethylamine 229.19 Pharmaceutical intermediate
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride Pyrrolidine Phenyl, ethylamine ~250 (estimated) Research chemical
N,N-Diethyl-2-(piperazin-1-yl)ethanamine dihydrochloride Piperazine N,N-diethyl ethylamine 221.77 Bioactive molecule
Diphenhydramine Hydrochloride Ethanolamine Diphenylmethoxy 291.82 Approved antihistamine

Research Findings and Pharmacological Relevance

  • Piperidine vs. Pyrrolidine : Piperidine-containing compounds (e.g., target molecule) exhibit enhanced metabolic stability compared to pyrrolidine analogs due to reduced ring strain .
  • Salt Form : Dihydrochloride salts improve solubility and bioavailability, critical for oral drug formulations .
  • Pharmaceutical Impurities : Related compounds like N,N-dimethyl-2-(3-phenylindenyl)ethanamine hydrochloride are monitored as impurities in antihistamine APIs, emphasizing the need for stringent quality control .

Biological Activity

Overview

N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride, also known as a piperidine derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its molecular formula C9H22Cl2N2C_9H_{22}Cl_2N_2 and a molecular weight of 229.19 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound primarily involves its ability to bind to specific receptors or enzymes, thereby modulating their activity. This binding can lead to various biological effects, including:

  • Receptor Modulation : The compound has been shown to interact with trace amine-associated receptors (TAARs), which are implicated in neurotransmission and could play a role in disorders such as schizophrenia .
  • Enzyme Inhibition : It may inhibit enzymes related to neurotransmitter breakdown, potentially enhancing neurotransmitter levels and improving cognitive functions.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance:

  • Cytotoxicity Studies : Research indicates that piperidine compounds can induce apoptosis in cancer cells. In particular, derivatives have shown enhanced cytotoxicity against specific cancer cell lines compared to standard treatments .
  • Mechanism : The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation, such as the inhibition of IKKb, which is linked to inflammation and cancer progression .

2. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Cholinesterase Inhibition : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in the degradation of acetylcholine, thus enhancing cholinergic signaling .
  • Cognitive Enhancement : By modulating neurotransmitter levels, these compounds may improve cognitive functions and have applications in Alzheimer's disease therapy .

Case Studies

StudyFindingsImplications
Liu et al. (2023)Demonstrated that piperidine derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard drugs like bleomycin.Suggests potential for development as anticancer agents.
Nayagam et al. (2022)Identified a piperidine analog with superior binding affinity to SARS-CoV2 main protease compared to Remdesivir.Highlights potential for antiviral applications, particularly in COVID-19 treatment .
Malawska & Gobec (2023)Explored multi-targeted approaches for Alzheimer's treatment using piperidine-based compounds showing dual cholinesterase inhibition and antioxidant properties.Indicates versatility in treating neurodegenerative diseases .

Research Applications

This compound is utilized across various fields:

  • Medicinal Chemistry : As a precursor in synthesizing novel therapeutic agents.
  • Biological Research : In studies examining receptor-ligand interactions and enzyme kinetics.
  • Industrial Applications : In the development of specialty chemicals and materials.

Q & A

Q. What are the critical bottlenecks in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Reaction optimization : Switch from batch to flow chemistry for exothermic steps (e.g., HCl salt formation).
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/ethyl acetate).
  • Monitor for diastereomer formation via chiral HPLC (Chiralpak IA column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride

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